(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 3-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 1696409-36-5
VCID: VC0163951
InChI: InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

CAS No.: 1696409-36-5

Cat. No.: VC0163951

Molecular Formula: C25H25NO2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone - 1696409-36-5

Specification

Description JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 3-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
CAS No. 1696409-36-5
Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
IUPAC Name (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
Standard InChI Key MGSSAESHPAJYSC-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC

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